molecular formula C3H8Cl2Si B1581930 Ethylmethyldichlorosilane CAS No. 4525-44-4

Ethylmethyldichlorosilane

Cat. No.: B1581930
CAS No.: 4525-44-4
M. Wt: 143.08 g/mol
InChI Key: PNECSTWRDNQOLT-UHFFFAOYSA-N
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Description

Ethylmethyldichlorosilane, also known as dichloro(ethyl)methylsilane, is an organosilicon compound with the chemical formula C2H5Si(CH3)Cl2. It is a colorless liquid that is primarily used as an intermediate in the production of silicone polymers and resins. The compound is known for its reactivity due to the presence of silicon-chlorine bonds, making it a valuable reagent in various chemical processes .

Preparation Methods

Ethylmethyldichlorosilane can be synthesized through several methods, including:

    Direct Synthesis: This involves the reaction of silicon with ethyl chloride and methyl chloride in the presence of a copper catalyst.

    Grignard Reaction: Another method involves the reaction of ethylmagnesium chloride with methyltrichlorosilane.

Industrial production methods often involve large-scale reactors and continuous processing to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Ethylmethyldichlorosilane undergoes various chemical reactions, including:

The major products formed from these reactions include various organosilicon compounds that are used in the production of silicone-based materials .

Scientific Research Applications

Ethylmethyldichlorosilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethylmethyldichlorosilane primarily involves its reactivity with nucleophiles. The silicon-chlorine bonds in the compound are highly reactive and can be readily substituted by various nucleophiles, leading to the formation of new organosilicon compounds. This reactivity is exploited in various chemical processes to synthesize a wide range of materials .

Comparison with Similar Compounds

Properties

IUPAC Name

dichloro-ethyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8Cl2Si/c1-3-6(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNECSTWRDNQOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871085
Record name Methylethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4525-44-4
Record name Dichloroethylmethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4525-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylethyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLETHYLDICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ROB570JW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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